molecular formula C7H6ClFN2O B13689812 2-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide

2-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B13689812
M. Wt: 188.59 g/mol
InChI Key: WGLNPKLXPMEHGC-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-chloro-5-fluorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.

Industrial Production Methods

Industrial production of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzenecarboximidamides .

Scientific Research Applications

2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both chloro and fluoro substituents along with a hydroxy group on the benzenecarboximidamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6ClFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

WGLNPKLXPMEHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)N)Cl

Origin of Product

United States

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